molecular formula C24H25N3O3S B2593054 2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 899756-12-8

2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2593054
CAS RN: 899756-12-8
M. Wt: 435.54
InChI Key: OUSSAZLJFRLDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound’s structure is conducive to the synthesis of tropane alkaloids, which are a class of chemicals with various pharmacological effects. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, can be facilitated by the compound’s functional groups, aiding in the development of new medications .

Thyroid Hormone Receptor β Agonists

It may serve as a precursor in the synthesis of selective thyroid hormone receptor β agonists. These agonists are currently being explored in clinical trials for the treatment of dyslipidemia, and the compound’s structure could play a crucial role in the development of these therapeutic agents .

Solid Forms for Drug Delivery

The compound’s ability to form different morphic forms, co-crystals, salts, and amorphous solid dispersions makes it valuable for creating solid forms of drugs. This can enhance the stability, solubility, and bioavailability of pharmaceuticals .

c-Met Kinase Inhibitors

As a potential c-Met kinase inhibitor, the compound could be used in the treatment of various cancers. c-Met kinase is a critical target in cancer therapy, and the compound’s derivatives have shown promising results in inhibiting this enzyme .

GPR139 Agonists

The compound could be modified to act as an agonist for GPR139, a receptor associated with various neurological disorders. This application could lead to new treatments for diseases related to this receptor .

Fluorescent Probes for Biomedical Applications

The compound’s structure allows for the design of fluorescent probes, which are essential tools in biomedical research. These probes can be used for imaging and studying physiological and pathological processes at the cellular level .

properties

IUPAC Name

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-5-10-27-23(29)22-21(17-8-6-7-9-18(17)30-22)26-24(27)31-13-19(28)25-20-15(3)11-14(2)12-16(20)4/h6-9,11-12H,5,10,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSSAZLJFRLDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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